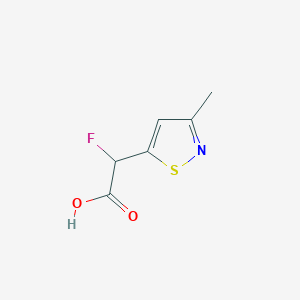
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the thiazole ring, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea or thioamides in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Acetic Acid Moiety Addition: The acetic acid group can be introduced by reacting the thiazole derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid
- 2-Aminothiazole-Based Compounds
- 2,4-Disubstituted Thiazoles
Uniqueness
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H6FNO2S with a molecular weight of approximately 175.18 g/mol. Its structure includes a thiazole ring, which is known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways critical for cellular function:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar thiazole derivatives have demonstrated the ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to apoptosis in cancer cell lines. This suggests that this compound may possess similar properties .
- Antimicrobial Activity : Thiazole derivatives are often evaluated for their antimicrobial properties. Studies indicate that compounds with thiazole moieties exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antimicrobial Efficacy
A summary of the minimum inhibitory concentration (MIC) values for related thiazole compounds is provided below:
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
These values suggest that compounds similar to this compound can effectively inhibit the growth of various microorganisms .
Case Studies
- Cancer Therapeutics : In vitro studies have shown that thiazole derivatives can induce apoptosis in human cancer cell lines by downregulating anti-apoptotic proteins such as Mcl-1. This highlights the potential use of this compound in cancer treatment strategies .
- Antitubercular Activity : Research has indicated that thiazole-containing compounds can inhibit the growth of Mycobacterium tuberculosis. The mechanisms involve targeting essential metabolic pathways within the bacteria, making these compounds promising candidates for further development .
Properties
Molecular Formula |
C6H6FNO2S |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H6FNO2S/c1-3-2-4(11-8-3)5(7)6(9)10/h2,5H,1H3,(H,9,10) |
InChI Key |
QECNRVBUSJICHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















